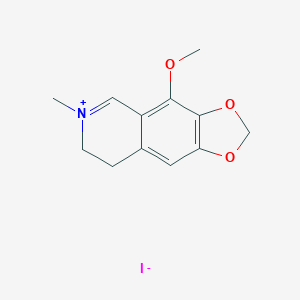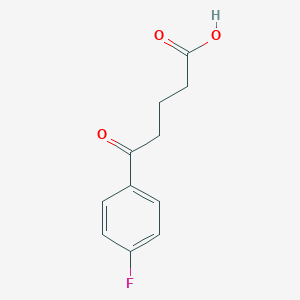
Licoisoflavanone
Descripción general
Descripción
Licoisoflavanone is an isoflavonoid compound isolated from Sinkiang licorice root (Glycyrrhiza) . It is a natural product found in the Leguminosae family of plants .
Synthesis Analysis
Biotransformation of licoisoflavanone was performed by the selected fungal strain Aspergillus niger KCCM 60332 . A series of reactions including hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation was observed in the biotransformation process .Molecular Structure Analysis
The molecular weight of Licoisoflavanone is 354.35 and its formula is C20H18O6 . The structure classification includes Flavonoids, Isoflavanones, Phenols, and Polyphenols .Chemical Reactions Analysis
In the biotransformation process of licoisoflavanone, a series of reactions including hydroxylation, hydrogenation, epoxidation, hydrolysis, reduction, cyclization, and alkylation was observed . Compound 1 could be readily hydrolyzed to eliminate the glucuronic acid residue .Aplicaciones Científicas De Investigación
Cytotoxicity Against Cancer Cell Lines
Licoisoflavanone has been studied for its cytotoxic effects against various human cancer cell lines. It has shown considerable activity, suggesting its potential as a lead compound for developing cancer chemopreventive agents .
Antioxidant Properties
The compound exhibits significant antioxidant properties, which is crucial in protecting cells from oxidative stress, a factor in numerous chronic diseases .
Antimicrobial Effects
Research indicates that Licoisoflavanone possesses potent antimicrobial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains . This application is vital in the fight against antibiotic-resistant bacteria.
Biotransformation
Licoisoflavanone undergoes biotransformation when exposed to certain biological catalysts like microorganisms. This process can lead to the formation of new metabolites with potential pharmacological activities .
Anti-HIV Activity
Some studies suggest that Licoisoflavanone-related compounds have shown effects against the human immunodeficiency virus (HIV), indicating a possible role in antiviral therapy .
Enzyme Inhibition
The compound has been associated with inhibitory effects on oxidative enzymes. This property can be harnessed in developing treatments for diseases where such enzymes play a role .
Direcciones Futuras
The biotransformation of licoisoflavanone and other bioactive phenolic constituents from licorice contributes to expanding the chemical diversity of phenolic compounds . Compounds 1 and 12 exhibited considerable cytotoxic activities against all the cell lines investigated, suggesting they may serve as leads for the development of potential cancer chemopreventive agents .
Propiedades
IUPAC Name |
5,7-dihydroxy-3-(5-hydroxy-2,2-dimethylchromen-6-yl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-20(2)6-5-12-15(26-20)4-3-11(18(12)23)13-9-25-16-8-10(21)7-14(22)17(16)19(13)24/h3-8,13,21-23H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPLDZUOFZXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984564 | |
| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licoisoflavanone | |
CAS RN |
66067-26-3 | |
| Record name | 5,7,5'-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H-(3,6')bi(1-benzopyranyl)-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5',7-Trihydroxy-2',2'-dimethyl-2,3-dihydro-2'H,4H-[3,6'-bi-1-benzopyran]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological targets have been identified for licoisoflavanone and what are the downstream effects of this interaction?
A1: Licoisoflavanone has been identified as a potent activator of the Pregnane X receptor (PXR) []. PXR is a xenobiotic receptor involved in the regulation of drug metabolism and transport. Activation of PXR by licoisoflavanone can lead to the induction of drug-metabolizing enzymes and transporters, which may have implications for drug interactions. Additionally, licoisoflavanone exhibits cytotoxic activities against various human cancer cell lines, including A375P, MCF-7, and HT-29 [].
Q2: Can you describe the structural characteristics of licoisoflavanone?
A2: Licoisoflavanone possesses a characteristic isoflavanone skeleton. Although a specific molecular formula and weight were not provided in the provided abstracts, its structure consists of two benzene rings (A and B) linked by a three-carbon unit forming a pyran ring (C). A prominent structural feature is the presence of a prenyl group attached to ring A []. This prenylation is commonly observed in other licorice-derived isoflavonoids and contributes to their biological activity.
Q3: What is the significance of licoisoflavanone being found in licorice species and how does its presence contribute to the understanding of licorice's traditional use?
A3: Licoisoflavanone is primarily found in licorice species, particularly Glycyrrhiza uralensis, and is considered a characteristic marker compound for this species [, ]. Traditional Chinese Medicine utilizes licorice for various ailments, including insomnia, anxiety, and respiratory issues []. The identification of licoisoflavanone and its biological activities, such as PXR activation and cytotoxicity, provides insights into the potential molecular mechanisms underlying these traditional uses.
Q4: How does the structure of licoisoflavanone compare to other related compounds found in licorice, and does this similarity relate to similar activities?
A4: Licoisoflavanone shares structural similarities with other bioactive compounds found in licorice, such as glycyrrhisoflavone, echinatin, and isobavachalcone, particularly the presence of prenyl groups and the isoflavan or chalcone skeletons []. These structural similarities often translate to overlapping biological activities. For example, both licoisoflavanone and glycycoumarin, another licorice constituent, have been identified as PXR activators [, ].
Q5: Are there any computational studies that shed light on licoisoflavanone's interactions with its target?
A5: Yes, computational tools like molecular docking have been used to study the interaction of licoisoflavanone with targets like PXR []. These studies can predict the binding affinity and potential binding modes of licoisoflavanone within the active site of the receptor, providing insights into the molecular basis of its activity.
Q6: What analytical techniques are commonly employed to identify and quantify licoisoflavanone in complex mixtures like licorice extracts?
A6: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique frequently used for the separation, identification, and quantification of licoisoflavanone in complex mixtures [, ]. This technique combines the separation capabilities of HPLC with the detection sensitivity and structural information provided by mass spectrometry. Additionally, NMR spectroscopy, particularly 1H NMR and HMBC experiments, are invaluable for characterizing the structure and quantifying licoisoflavanone, even within complex metabolomes [].
Q7: Has the biotransformation of licoisoflavanone been investigated, and what is the significance of such studies?
A7: Yes, studies have investigated the biotransformation of licoisoflavanone using fungal strains like Aspergillus niger []. These studies aim to identify the metabolites produced when licoisoflavanone is metabolized, potentially uncovering novel derivatives with altered biological activities. Understanding the metabolic fate of licoisoflavanone is crucial for assessing its efficacy and safety in vivo.
Q8: What are the implications of licoisoflavanone's potential to modulate PXR activity in a clinical context?
A8: Licoisoflavanone's ability to activate PXR raises concerns about potential herb-drug interactions, especially for individuals consuming licorice supplements alongside prescription medications []. PXR activation can induce drug-metabolizing enzymes, potentially altering the pharmacokinetics and efficacy of co-administered drugs. Further research is crucial to determine the clinical relevance of these interactions and establish safe dosage recommendations for licorice supplements.
Q9: Have any studies investigated the potential for resistance to licoisoflavanone's cytotoxic effects in cancer cells?
A9: While licoisoflavanone exhibits cytotoxic activity against certain cancer cell lines [], the provided abstracts do not mention specific studies investigating resistance mechanisms. Future research focusing on the long-term effects of licoisoflavanone on cancer cells and exploring potential resistance development will be essential to evaluate its suitability as a potential anticancer agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



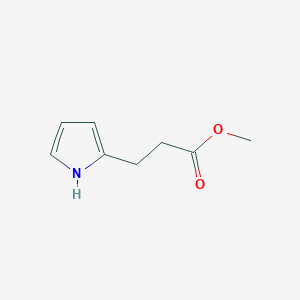
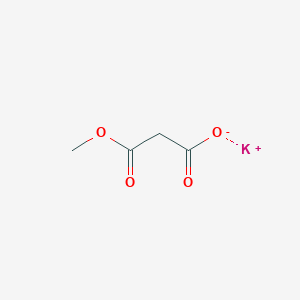
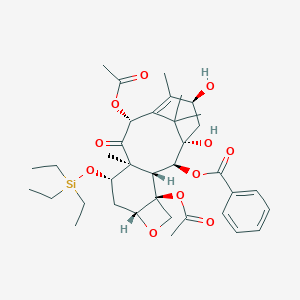
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B19007.png)
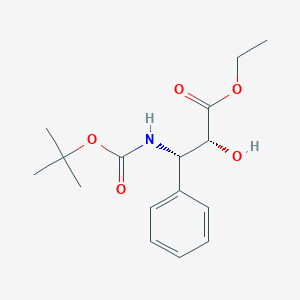
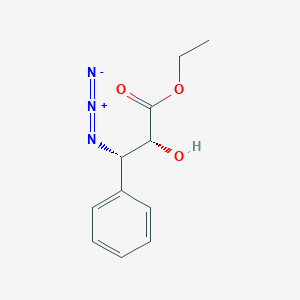
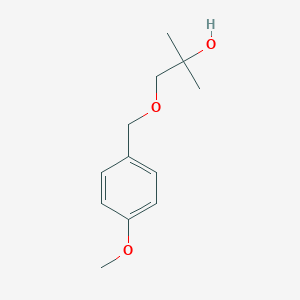

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)
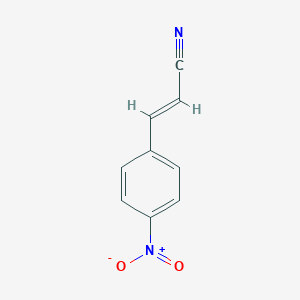

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
